5-Chloropentyl hexanoate
Description
5-Chloropentyl hexanoate is a chlorinated ester derived from hexanoic acid and 5-chloropentanol. Its molecular formula is C₁₁H₂₁ClO₂, with a molecular weight of 220.73 g/mol. The chlorine atom on the pentyl chain distinguishes it from non-halogenated esters, influencing its physical properties and reactivity.
Properties
CAS No. |
62409-75-0 |
|---|---|
Molecular Formula |
C11H21ClO2 |
Molecular Weight |
220.73 g/mol |
IUPAC Name |
5-chloropentyl hexanoate |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-5-8-11(13)14-10-7-4-6-9-12/h2-10H2,1H3 |
InChI Key |
BGXSOSFCBMGFNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloropentyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 5-chloropentanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloropentyl hexanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 5-chloropentanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 5-chloropentyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and 5-chloropentanol.
Reduction: Hexanol and 5-chloropentanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloropentyl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloropentyl hexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and 5-chloropentanol, which may have biological activity. The chlorine atom in the 5-chloropentyl group can also participate in substitution reactions, leading to the formation of various derivatives with different properties.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-chloropentyl hexanoate with three hexanoate esters: ethyl hexanoate, (Z)-3-hexenyl hexanoate, and furfuryl hexanoate.
Key Observations :
- Chlorine Influence: The chlorine atom in this compound increases molecular weight and likely reduces volatility compared to ethyl hexanoate. This may enhance its stability in synthetic applications.
- Bioactivity: (Z)-3-hexenyl hexanoate exhibits strong behavioral responses in moths, particularly females, suggesting species-specific bioactivity . In contrast, this compound’s bioactivity remains unexplored in the provided evidence.
- Flavor Chemistry: Ethyl and furfuryl hexanoate are critical flavor compounds in beverages, with ethyl hexanoate being the most abundant (2,221 mg/L in Luzhoulaojiao liquor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
